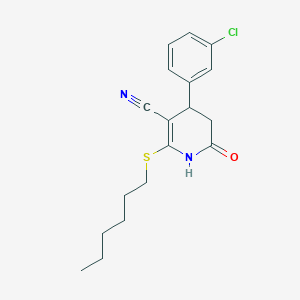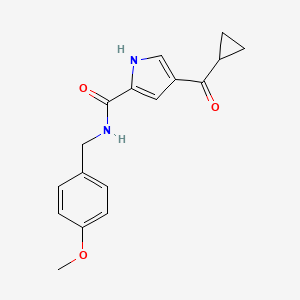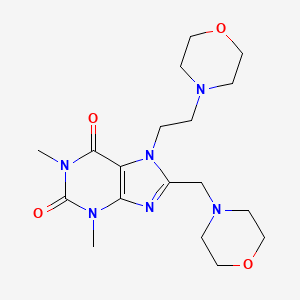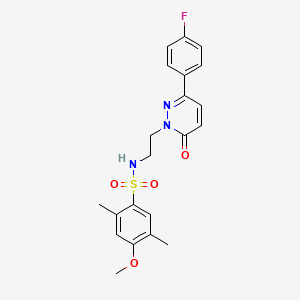![molecular formula C21H21NO5 B2879661 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid CAS No. 1695476-98-2](/img/structure/B2879661.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid” is a chemical compound with the CAS Number: 260367-12-2 . It has a molecular weight of 341.36 and its linear formula is C19H19NO5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C19H19NO5 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino group, which is in turn attached to a 2-(oxolan-3-yl)acetic acid group. The Fmoc group is a common protective group used in peptide synthesis.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 341.36 . The boiling point is 602.6°C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Oligomers and Amino Acid Derivatives
Synthesis of oligomers
The compound has been utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were prepared. These monomers were incorporated into solid-phase synthesis, leading to efficient synthesis of oligomers varying in length, highlighting its utility in complex oligomer synthesis (Gregar & Gervay-Hague, 2004).
Derivatives in enzyme-activated surfactants
The compound's derivatives have been used as surfactants for carbon nanotubes (CNTs), demonstrating the potential in materials science for creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application underlines its importance in nanotechnology and materials engineering (Cousins et al., 2009).
Fluorophore Development for Biomedical Analysis
Development of novel fluorophores
A derivative, 6-methoxy-4-quinolone, has been explored for its strong fluorescence characteristics in a wide pH range of aqueous media. This novel fluorophore exhibits potential for biomedical analysis, including as a fluorescent labeling reagent for the determination of carboxylic acids. Its stability and strong fluorescence across a broad pH spectrum make it a valuable tool in fluorescence microscopy and analysis (Hirano et al., 2004).
Peptide Synthesis and Modification
Preparation for solid-phase syntheses
The compound has been key in preparing N-Fmoc-protected β2-homoamino acids, facilitating the synthesis of β-peptides. This highlights its role in peptide chemistry, enabling the development of peptides with potential therapeutic applications (Šebesta & Seebach, 2003).
Carboxylic Acid Analysis
Carbonyl group determination in cellulosics
The compound has been utilized in a novel method for the determination of carbonyl groups in cellulosic materials. This application is significant for the analysis of cellulosic material degradation and modification, offering accurate determination of carbonyl profiles relative to molecular weight (Röhrling et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19(13-9-10-26-11-13)22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVWTMAIPKJGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B2879583.png)


![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)

![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide](/img/structure/B2879598.png)

![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)
